
STP-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STP-d6 Hydrochloride is a deuterated form of 2,5-Dimethoxy-4-methylamphetamine, a psychedelic compound. The deuterium labeling is used to study the pharmacokinetics and metabolic pathways of the compound. It is primarily utilized in research settings to understand its effects and behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STP-d6 Hydrochloride involves the incorporation of deuterium atoms into the 2,5-Dimethoxy-4-methylamphetamine structure. This is typically achieved through the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms. The final product is then converted to its hydrochloride salt form for stability and ease of handling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the consistency and quality of the final product. The production is carried out under strict regulatory guidelines to ensure safety and efficacy .
Chemical Reactions Analysis
Types of Reactions
STP-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used under basic conditions
Major Products
The major products formed from these reactions include various substituted amphetamines and their corresponding quinones and amines .
Scientific Research Applications
STP-d6 Hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used to study reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic pathways and interactions with biological molecules.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of the compound.
Industry: Employed in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of STP-d6 Hydrochloride involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at these receptors, leading to altered neurotransmission and psychedelic effects. The deuterium labeling allows researchers to track its metabolic pathways and understand its pharmacokinetics in detail .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): The non-deuterated form of STP-d6 Hydrochloride.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Another psychedelic amphetamine with similar effects.
2,5-Dimethoxy-4-bromoamphetamine (DOB): A brominated analog with potent psychedelic properties
Uniqueness
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research settings, providing insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C12H20ClNO2 |
|---|---|
Molecular Weight |
251.78 g/mol |
IUPAC Name |
1-[4-methyl-2,5-bis(trideuteriomethoxy)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-8-5-12(15-4)10(6-9(2)13)7-11(8)14-3;/h5,7,9H,6,13H2,1-4H3;1H/i3D3,4D3; |
InChI Key |
IPIMRNFGYPQKAM-SKCUOGQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1C)OC([2H])([2H])[2H])CC(C)N.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CC(C)N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


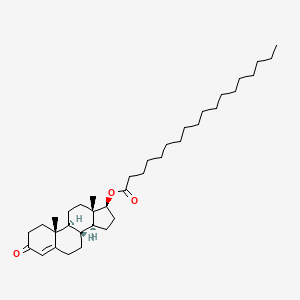
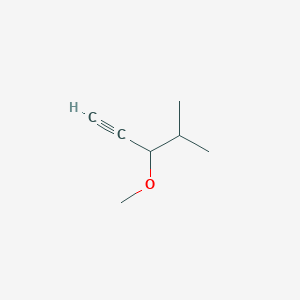
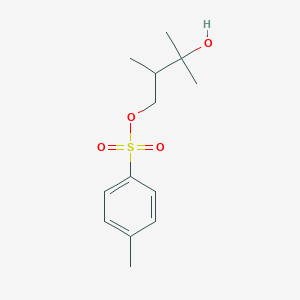
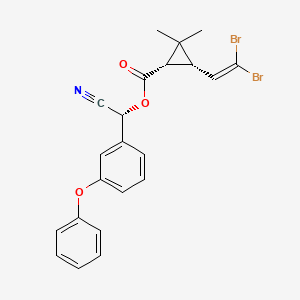
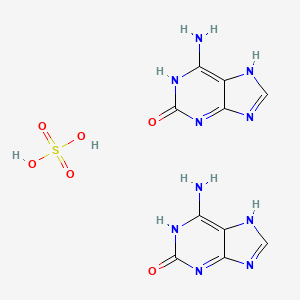

![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride](/img/structure/B13413920.png)


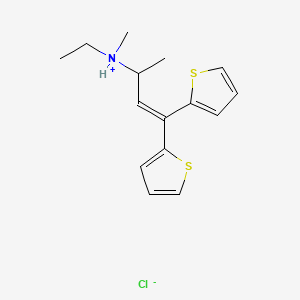
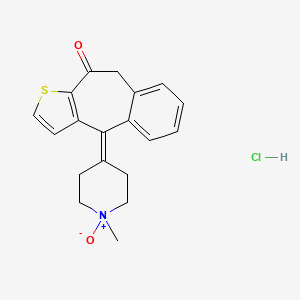
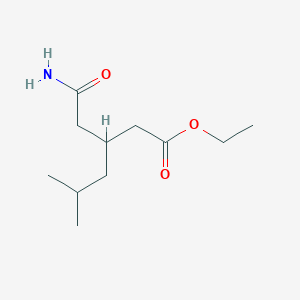
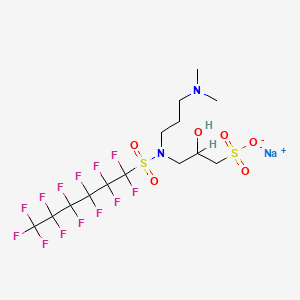
![(4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole](/img/structure/B13413975.png)
